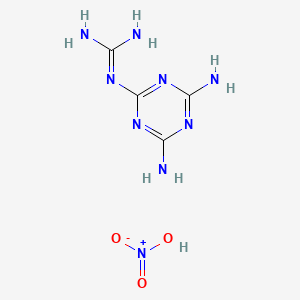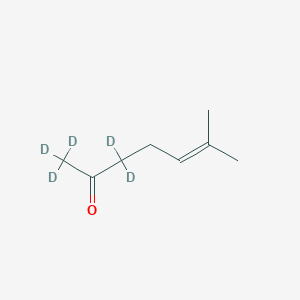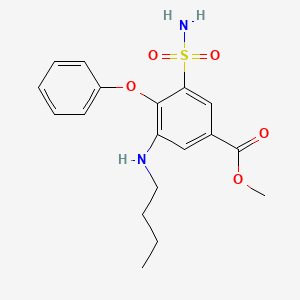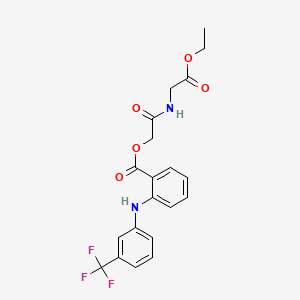
Lumifusidic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumifusidic Acid is a derivative of Fusidic Acid, a bacteriostatic antibiotic. Fusidic Acid was first isolated from the fungus Fusidium coccineum in 1960. This compound retains many of the antibacterial properties of its parent compound and is used primarily in the treatment of bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lumifusidic Acid involves the chemical modification of Fusidic Acid. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce Fusidic Acid, followed by chemical modification to obtain this compound. The fermentation process uses specific strains of Fusidium coccineum, and the subsequent chemical modification is carried out in specialized reactors under stringent quality control measures .
化学反应分析
Types of Reactions: Lumifusidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule.
Reduction: This reaction can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .
科学研究应用
Lumifusidic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antibacterial activity.
Biology: Employed in studies investigating bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the development of new antibacterial agents and formulations
作用机制
Lumifusidic Acid exerts its antibacterial effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA. This action effectively halts bacterial growth and replication .
相似化合物的比较
Fusidic Acid: The parent compound of Lumifusidic Acid, known for its antibacterial properties.
Chlorogenic Acid: Another compound with antibacterial activity, though it operates through different mechanisms.
Gallic Acid: Known for its antioxidant and antibacterial properties.
Uniqueness: this compound is unique in its specific mechanism of action, targeting the elongation factor G in bacterial protein synthesis. This specificity reduces the likelihood of cross-resistance with other antibiotics, making it a valuable tool in the fight against antibiotic-resistant bacteria .
属性
分子式 |
C31H48O6 |
|---|---|
分子量 |
516.7 g/mol |
IUPAC 名称 |
(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI 键 |
IECPWNUMDGFDKC-UEVMROTKSA-N |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C |
规范 SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



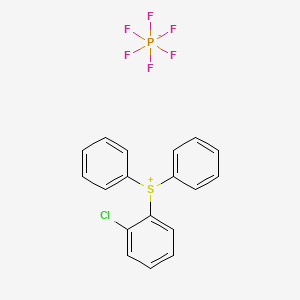


![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
